

The Pharmacological Profile and Preliminary Safety of Avibactam: A Technical Guide

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Compound of Interest

Compound Name: Avibactam

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Abstract

Avibactam is a first-in-class, non- β -lactam β -lactamase inhibitor that employs a novel, reversible covalent mechanism of action. When combined with β -lactam antibiotics such as ceftazidime, it restores their activity against a broad spectrum of multidrug-resistant Gram-negative bacteria that produce Ambler class A, class C, and some class D serine β -lactamases. This technical guide provides an in-depth review of the pharmacological profile of **avibactam**, including its mechanism of action, enzyme kinetics, spectrum of activity, and pharmacokinetic/pharmacodynamic properties. Furthermore, it summarizes the preliminary safety profile established through key clinical trials and presents detailed experimental protocols for its preclinical and in vitro evaluation.

Pharmacological Profile

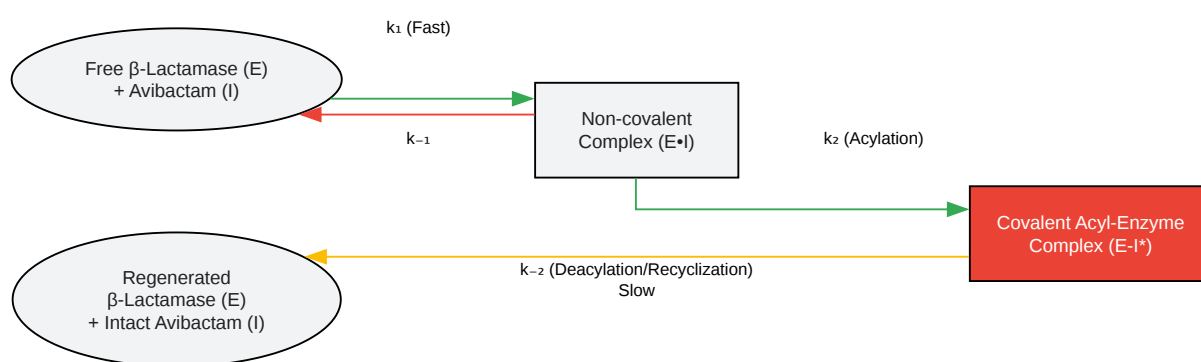
Mechanism of Action

Avibactam is structurally distinct from traditional β -lactamase inhibitors like clavulanic acid or tazobactam as it is based on a diazabicyclooctane (DBO) core.^[1] Its inhibitory action proceeds via a two-step, reversible mechanism.^[2]

- **Acylation:** **Avibactam** forms a covalent bond with the catalytic serine residue in the active site of a susceptible β -lactamase. This reaction opens the DBO ring, forming a stable carbamoyl-enzyme complex that is catalytically inactive.^{[1][3]}

- Deacylation (Recyclization): Unlike β -lactam-based inhibitors that undergo hydrolysis and permanent inactivation, the **avibactam**-enzyme complex can undergo deacylation.[4] This process involves the reformation of the DBO ring and the release of intact, active **avibactam** from the enzyme.[2] This recyclization is slow, effectively sequestering the β -lactamase and allowing the partner antibiotic to reach its target.[2]

This unique reversible covalent inhibition protects the partner β -lactam antibiotic from degradation by a wide range of serine β -lactamases.[5][6] **Avibactam** does not inhibit class B metallo- β -lactamases (MBLs), which utilize zinc ions for catalysis.[7][8]



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Mechanism of reversible covalent inhibition by **Avibactam**.

Enzyme Inhibition Kinetics

The efficacy of **avibactam** varies across different classes of serine β -lactamases. The efficiency of acylation (k_2/K_i) is generally highest for class A enzymes, followed by class C, and then class D enzymes.[9] The deacylation rate (k_{off}), which determines the half-life of the inhibited complex, also shows significant variation.

Enzyme	Ambler Class	Organism Source	Acylation Efficiency (k_2/K_i) ($M^{-1}s^{-1}$)	Deacylation Rate (k_{off}) (s^{-1})	Half-life ($t_{1/2}$) of Acyl-Enzyme	Reference
TEM-1	A	E. coli	$>1.6 \times 10^5$	7.5×10^{-4}	~16 min	[2]
CTX-M-15	A	E. coli	1.0×10^5	2.9×10^{-4}	~40 min	[9]
KPC-2	A	K. pneumoniae	8.3×10^3	1.4×10^{-4}	~82 min	[9]
P99 AmpC	C	E. cloacae	5.1×10^3	3.8×10^{-5}	~300 min	[9]
PAO1 AmpC	C	P. aeruginosa	3.0×10^3	1.9×10^{-3}	~6 min	[9]
OXA-48	D	K. pneumoniae	1.9×10^3	2.7×10^{-6}	>24 hours	[9]
OXA-10	D	P. aeruginosa	1.1×10^1	$<1.3 \times 10^{-6}$	>5 days	[9]

In Vitro Spectrum of Activity

Avibactam restores the activity of ceftazidime against many ceftazidime-resistant Gram-negative pathogens. When tested at a fixed concentration of 4 $\mu g/mL$, **avibactam** significantly lowers the Minimum Inhibitory Concentration (MIC) of ceftazidime for bacteria producing extended-spectrum β -lactamases (ESBLs), KPC, AmpC, and OXA-48-like carbapenemases. [10][11]

Organism (Resistance Mechanism)	Ceftazidime MIC ₉₀ (µg/mL)	Ceftazidime- Avibactam (4 µg/mL) MIC ₉₀ (µg/mL)	Reference
Enterobacteriaceae (Overall)	>64	2	[12]
K. pneumoniae (KPC- producing)	>64	2	[7]
E. coli (ESBL- producing)	>32	0.5	[10]
Enterobacteriaceae (OXA-48-producing)	32	4	[7]
P. aeruginosa (Overall)	>64	8	[12]
P. aeruginosa (Ceftazidime- Resistant)	>64	32	[10]

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of **avibactam** is complementary to that of its partner antibiotics, such as ceftazidime, allowing for co-administration.[\[13\]](#)

Parameter	Value	Reference
Elimination Half-life (t _{1/2})	~1.4 - 3.2 hours	[13]
Volume of Distribution (Vd)	~15.4 - 26.3 L	[13]
Plasma Protein Binding	Low	N/A
Metabolism	Minimal	[13]
Primary Route of Elimination	Renal excretion (as unchanged drug)	[13]

The key pharmacodynamic (PD) index for **avibactam** is the percentage of the dosing interval that the free drug concentration remains above a critical threshold concentration ($\%fT > C_t$).^[1] A C_t of 1 mg/L has been identified as a target for efficacy in preclinical models. Monte Carlo simulations predict that standard dosing regimens achieve a high probability of target attainment ($fT > 1$ mg/L for 50% of the dosing interval) against pathogens with ceftazidime-**avibactam** MICs up to 8 mg/L.^[14]

Mechanisms of Resistance

Resistance to ceftazidime-**avibactam**, though currently rare, can emerge through several mechanisms:

- **β-Lactamase Modification:** Amino acid substitutions within the Ω-loop of KPC enzymes (e.g., D179Y) can reduce the binding affinity of **avibactam**, leading to resistance.^{[15][16]}
- **Increased Efflux:** Overexpression of efflux pump systems can reduce the intracellular concentration of the drug.^[16]
- **Porin Deficiency:** Mutations or decreased expression of outer membrane porins (e.g., OmpK35/36 in *K. pneumoniae*) can limit drug entry into the periplasmic space.^{[7][16]}
- **Metallo-β-Lactamase (MBL) Acquisition:** Bacteria that acquire MBLs are inherently resistant as **avibactam** does not inhibit this class of enzymes.^[7]

Preliminary Safety Profile

Pooled analyses of Phase 3 clinical trials have demonstrated that ceftazidime-**avibactam** is generally safe and well-tolerated.^{[17][18]} The safety profile is consistent with that of ceftazidime administered alone.

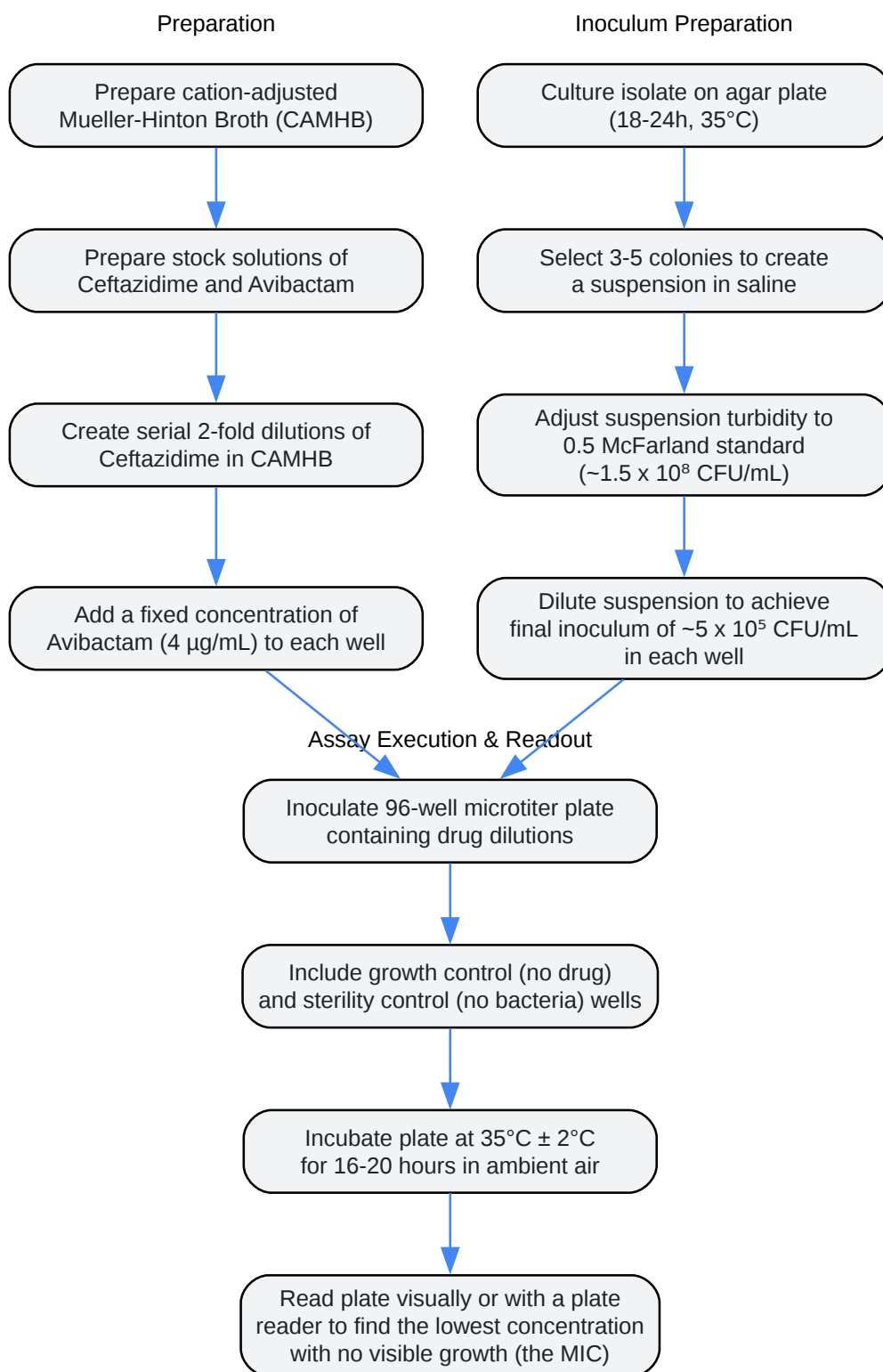
Adverse Event (AE)	Ceftazidime-Avibactam (%)	Comparator (%)
Any Adverse Event	53.7	53.6
Serious Adverse Events (SAEs)	11.9	7.1
Drug-Related SAEs	<2.0	<2.0
Discontinuation due to AEs	~3-5	~3-5
Diarrhea / Nausea	Common, typically mild	Common, typically mild

Data compiled from studies in complicated urinary tract infections (cUTI) and other indications. Frequencies can vary by patient population and indication.[\[17\]](#)[\[18\]](#)

Detailed Experimental Protocols

Protocol: Broth Microdilution MIC Susceptibility Testing

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the MIC of ceftazidime-**avibactam**.[\[2\]](#)



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Workflow for Broth Microdilution MIC Testing.

Methodology:

- Materials: 96-well microtiter plates, cation-adjusted Mueller-Hinton Broth (CAMHB), ceftazidime analytical powder, **avibactam** analytical powder, bacterial isolates, 0.5 McFarland turbidity standard, sterile saline.
- Plate Preparation:
 - Prepare serial two-fold dilutions of ceftazidime in CAMHB in the wells of a 96-well plate.
 - Add **avibactam** to each well to achieve a final, fixed concentration of 4 µg/mL.
- Inoculum Preparation:
 - From an 18-24 hour culture plate, select several colonies and suspend them in sterile saline.
 - Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
 - Perform a further dilution in CAMHB so that the final concentration in each well after inoculation will be approximately 5×10^5 CFU/mL.
- Inoculation and Incubation:
 - Inoculate each well of the prepared microtiter plate with the bacterial suspension.
 - Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).
 - Incubate the plates at 35°C for 16-20 hours.
- Interpretation:
 - The MIC is defined as the lowest concentration of ceftazidime (in the presence of 4 µg/mL **avibactam**) that completely inhibits visible bacterial growth.

Protocol: Determining Enzyme Inhibition Kinetics

This protocol outlines the measurement of acylation and deacylation rates for **avibactam** against a purified β -lactamase.[1]

Methodology:

- Enzyme Purification: Purify the target β -lactamase (e.g., KPC-2, AmpC) from an overexpressing bacterial strain using chromatography techniques such as affinity or ion-exchange chromatography.[4] Assess purity via SDS-PAGE.
- Acylation Rate (k_2/K_i) Measurement:
 - Work in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.0) at a constant temperature (e.g., 37°C).
 - Combine the purified enzyme and a chromogenic substrate (e.g., nitrocefin) in a cuvette.
 - Initiate the reaction by adding varying concentrations of **avibactam**.
 - Monitor the hydrolysis of the substrate over time using a spectrophotometer.
 - The rate of inactivation (k_{obs}) at each **avibactam** concentration is determined by fitting the progress curves to an equation for slow-binding inhibition.
 - The second-order rate constant (k_2/K_i) is determined from the slope of a plot of k_{obs} versus **avibactam** concentration.
- Deacylation Rate (k_{off}) Measurement:
 - Incubate a high concentration of the purified enzyme with a saturating concentration of **avibactam** to form the covalent acyl-enzyme complex.
 - Perform a rapid, large "jump dilution" (e.g., >1000-fold) of the complex into a buffer containing the chromogenic substrate. This dilution effectively prevents re-binding of any dissociated **avibactam**.
 - Monitor the return of enzymatic activity (hydrolysis of the substrate) over an extended period.

- The rate of activity return corresponds to the deacylation rate constant (k_{off} or k_{-2}), which can be calculated by fitting the data to a first-order exponential equation.

Protocol: Murine Thigh Infection Model for In Vivo Efficacy

This model is a standard for evaluating the in vivo efficacy of antimicrobial agents.[6]

Methodology:

- Animal Preparation:
 - Use specific-pathogen-free female mice (e.g., ICR or CD-1 strain).
 - Render the mice neutropenic by administering cyclophosphamide intraperitoneally (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1) to reduce the influence of the host immune system.
- Infection:
 - Culture the challenge organism to the mid-logarithmic growth phase.
 - Dilute the bacterial suspension to the desired concentration (e.g., $\sim 10^7$ CFU/mL).
 - Inject 0.1 mL of the inoculum into the posterior thigh muscles of each mouse.
- Treatment:
 - Initiate treatment at a defined time post-infection (e.g., 2 hours).
 - Administer ceftazidime-**avibactam** (or control agents) subcutaneously or intraperitoneally at various dosing regimens. Doses are often humanized to simulate exposures seen in patients.
- Evaluation:
 - At a set time point (e.g., 24 hours post-treatment initiation), euthanize the mice.

- Aseptically remove the thigh muscles, homogenize them in sterile saline, and perform serial dilutions.
- Plate the dilutions onto appropriate agar to determine the bacterial load (CFU/thigh).
- Endpoint:
 - The efficacy of the treatment is determined by comparing the bacterial load in the thighs of treated animals to that of untreated controls. A static effect is defined as no change from the initial bacterial count, while a 1-log₁₀ or greater reduction is considered bactericidal.

Chemical Structure of Avibactam

Avibactam is a member of the diazabicyclooctane class. Its chemical formula is C₇H₁₁N₃O₆S.

Chemical structure of **Avibactam**.

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